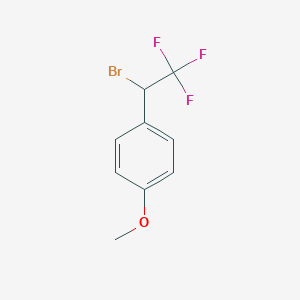

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene

説明

Synthesis Analysis

The synthesis of compounds related to "1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene" involves multi-step chemical processes. One notable synthesis involves the reaction of tris(5-bromo-2-methoxyphenyl)bismuth and benzenesulfonic acid in the presence of hydrogen peroxide, yielding a compound that showcases the complexity and intricacy of synthesizing bromo-methoxybenzene derivatives (Sharutin & Sharutina, 2016). Another synthesis route involves the Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization starting from 1-benzyloxy-4-bromo-2-methoxybenzene, demonstrating the complexity of synthesizing structurally related compounds (Shishov et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene" reveals intriguing aspects of their chemical nature. For example, the crystal structure of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene provides insights into the geometric arrangement and intermolecular interactions, highlighting the importance of molecular structure analysis in understanding the properties of these compounds (Sharutin & Sharutina, 2016).

Chemical Reactions and Properties

Chemical reactions involving "1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene" derivatives can be complex and varied. The reactivity of these compounds can be influenced by their functional groups, leading to diverse chemical behaviors. Studies such as the polymerization of 1,4-bis(tetrahydrothiopheniomethyl)-2-cyano-5-methoxybenzene dibromide reveal the potential for creating polymers with specific electronic properties, showcasing the versatility of methoxybenzene derivatives in chemical reactions (Lahti et al., 1994).

科学的研究の応用

Chiral Precursor Compounds for Liquid Crystals

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene serves as a precursor compound in the synthesis of chiral liquid crystals. This is demonstrated through the reaction of pseudo-glucal with Grignard reagents derived from 1-bromo-4-methoxybenzene, leading to the formation of β-C-aryl glycosides. These glycosides are essential for creating chiral liquid crystals with varied mesogenic properties influenced by the substituent on the phenyl ring (Bertini et al., 2003).

Synthesis of Bioisosteric Colchicine Analogues

The compound is involved in the synthesis of bioisosteric colchicine analogues. This process involves the conversion of 1-benzyloxy-4-bromo-2-methoxybenzene into hydroxy-4-methoxytricyclo compounds, which are precursors to colchicine analogues (Shishov et al., 2014).

Catalysis in Organic Synthesis

In organic synthesis, 1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene is used in catalytic processes, like the controlled-potential reduction of related bromo compounds catalyzed by nickel complexes. This results in the efficient synthesis of various organic compounds, including tetrahydrofuran derivatives (Esteves et al., 2007).

Sterically Protected Compounds in Chemistry

The compound aids in the preparation of sterically protected compounds, such as diphosphene and fluorenylidenephosphine. This is achieved through the creation of bulky bromobenzenes, where the methoxy group plays a crucial role in the electronic properties of the system (Toyota et al., 2003).

Safety And Hazards

特性

IUPAC Name |

1-(1-bromo-2,2,2-trifluoroethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-7-4-2-6(3-5-7)8(10)9(11,12)13/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCARIDHXMGEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(11-methoxy-6,7-dihydro-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide](/img/structure/B32412.png)

![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B32435.png)